molecular formula C17H12N2O2 B12539737 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one

3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one

Cat. No.: B12539737
M. Wt: 276.29 g/mol
InChI Key: OPNVACATHWMWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one is a heterocyclic compound with a fused ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction affords three regioisomeric oxazoloquinolones . The different isomers are analyzed by multinuclear NMR spectroscopy to confirm their structures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives.

Scientific Research Applications

3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one is unique due to its fused ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C17H12N2O2/c1-11-15-16(21-18-11)13-9-5-6-10-14(13)19(17(15)20)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

OPNVACATHWMWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.